1-(3-Nitropyridin-2-YL)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-nitropyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c1-5(10)7-6(9(11)12)3-2-4-8-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSQCJBQCZOILA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodologies for the Chemical Synthesis of 1 3 Nitropyridin 2 Yl Ethanone
Established Synthetic Pathways and Reaction Conditions
The primary synthetic routes to 1-(3-nitropyridin-2-yl)ethanone are characterized by their distinct approaches to constructing the target molecule. These include multi-step sequences involving nitration and subsequent functionalization, as well as more convergent strategies utilizing cross-coupling chemistry.
Nitration of Pyridine (B92270) Derivatives Followed by Acylation
This classical approach involves the initial introduction of a nitro group onto a pre-existing pyridine scaffold, followed by the addition of the acetyl moiety. The electron-deficient nature of the pyridine ring necessitates specific conditions for these transformations.
Direct Nitration Approaches Utilizing Dinitrogen Pentoxide (N₂O₅)
Dinitrogen pentoxide (N₂O₅) serves as a potent nitrating agent for the synthesis of nitropyridines. epa.govresearchgate.net Unlike mixed-acid nitration, which can be harsh and lead to unwanted byproducts, N₂O₅ offers a cleaner reaction profile. researchgate.net The reaction of pyridine with N₂O₅ typically proceeds through the formation of an N-nitropyridinium nitrate (B79036) intermediate. epa.gov This intermediate can then rearrange to yield the desired 3-nitropyridine (B142982). epa.gov The reaction can be carried out in various solvents, including liquid sulfur dioxide or organic solvents. epa.gov Greener approaches have been developed using liquefied 1,1,1,2-tetrafluoroethane (B8821072) as a reusable and environmentally benign reaction medium. nih.govrsc.org
A study on the nitration of pyridine with dinitrogen pentoxide detailed the formation of transient intermediates, including N-nitro-1,4-dihydropyridine-4-sulfonic acid and N-nitro-1,2-dihydropyridine-2-sulfonic acid, which ultimately lead to the formation of 3-nitropyridine. epa.gov The mechanism is suggested to involve either an intramolecular sigmatropic shift or the migration of a nitronium ion within a solvent cage. epa.gov
Friedel-Crafts Acylation for Ethanone (B97240) Moiety Introduction
The Friedel-Crafts acylation is a fundamental method for attaching acyl groups to aromatic rings. wikipedia.orgmasterorganicchemistry.com However, the direct Friedel-Crafts acylation of pyridine is generally challenging due to the deactivation of the ring by the nitrogen atom, which coordinates with the Lewis acid catalyst. youtube.com This coordination makes the pyridine ring even less nucleophilic. youtube.com
Despite these challenges, modifications of the Friedel-Crafts acylation can be employed to introduce the ethanone moiety. The reaction typically involves an acyl halide (like acetyl chloride) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comnih.gov The Lewis acid activates the acyl halide, forming a highly electrophilic acylium ion, which is then attacked by the aromatic ring. nih.govyoutube.com To overcome the deactivation of the pyridine ring, alternative strategies or more forcing reaction conditions might be necessary.
Strategies Involving Stille Coupling
The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic halide or pseudohalide. wikipedia.orgsynarchive.com This method offers a versatile and often milder alternative to traditional methods for the synthesis of complex molecules. orgsyn.orglibretexts.org
Synthesis of Halogenated Nitropyridine Precursors
A key step in the Stille coupling approach to this compound is the synthesis of a suitable halogenated nitropyridine precursor. 2-Chloro-3-nitropyridine (B167233) is a commonly used starting material for this purpose. nih.gov This compound can be synthesized through various methods, often involving the nitration of 2-chloropyridine (B119429) or related derivatives. The presence of the electron-withdrawing nitro group and the halogen atom at appropriate positions allows for selective cross-coupling.
Coupling with Tributyl(1-ethoxyvinyl)tin and Subsequent Hydrolysis
The Stille coupling reaction for this synthesis involves the palladium-catalyzed reaction of the halogenated nitropyridine precursor with an organotin reagent. wikipedia.orgorganic-chemistry.org A common choice for introducing the acetyl group is tributyl(1-ethoxyvinyl)tin. The catalytic cycle of the Stille reaction involves the oxidative addition of the halonitropyridine to a palladium(0) complex, followed by transmetalation with the organotin reagent and subsequent reductive elimination to form the coupled product and regenerate the palladium(0) catalyst. libretexts.orgnrochemistry.com
The initial product of the coupling reaction is an enol ether derivative. This intermediate is then subjected to acidic hydrolysis to cleave the enol ether and unveil the desired ketone functionality, yielding this compound. The use of copper(I) salts as additives can sometimes enhance the efficiency of Stille couplings. organic-chemistry.org
Oxidation of Alkyl-Substituted Nitropyridines to Acetyl Derivatives
A primary route to obtaining this compound involves the oxidation of an alkyl group, specifically an ethyl group, at the C-2 position of a 3-nitropyridine ring. This transformation requires careful selection of oxidizing agents and reaction conditions to selectively convert the ethyl group to an acetyl group without affecting the sensitive nitro group or the pyridine ring itself.
The conversion of a 2-ethyl-3-nitropyridine (B1442907) to this compound is a selective oxidation process. The choice of oxidizing agent is critical to prevent over-oxidation to the corresponding carboxylic acid. A controlled reaction environment is necessary to ensure the desired product is obtained in high yield.
Common oxidizing agents for the conversion of benzylic alkyl groups to ketones can be adapted for this pyridine derivative. These agents typically target the activated C-H bonds adjacent to the aromatic ring.
Table 1: Oxidizing Agents for Conversion of Alkyl Groups to Acetyl Groups
| Oxidizing Agent | Typical Conditions | Comments |
|---|---|---|
| Chromium Trioxide (CrO₃) | Acetic anhydride, acetic acid | A common and effective reagent for this type of transformation. libretexts.org |
| Potassium Permanganate (KMnO₄) | Aqueous, basic or acidic, controlled temperature | Requires careful control of stoichiometry and temperature to avoid over-oxidation. |
The reaction environment must be carefully managed. This includes controlling the temperature, reaction time, and the molar ratio of the oxidant to the substrate. Inert atmospheres may be employed to prevent side reactions. The presence of the nitro group can influence the reactivity of the alkyl side chain, necessitating specific optimization of the reaction conditions.
Nucleophilic Aromatic Substitution (SNAr) Routes for Pyridyl Systems
Nucleophilic aromatic substitution (SNAr) provides a powerful alternative for synthesizing substituted pyridines. acs.org In the context of this compound synthesis, this would typically involve a 2-halopyridine substrate activated by the electron-withdrawing nitro group at the 3-position. The nitro group significantly enhances the electrophilicity of the pyridine ring, particularly at the C-2 and C-6 positions, making it susceptible to attack by nucleophiles.
The general mechanism involves the addition of a nucleophile to the electron-deficient ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the departure of the leaving group (typically a halide). chemrxiv.org For the synthesis of the target compound, a precursor such as 2-chloro-3-nitropyridine could be reacted with a nucleophile that can either be an acetyl group equivalent or be readily converted to one. The reactivity order for the leaving group in SNAr reactions is often F > Cl ≈ Br > I. researchgate.netsci-hub.se
Table 2: Examples of SNAr Reactions on Activated Halopyridines
| Substrate | Nucleophile | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-Fluoropyridine | NaOEt | EtOH | 2-Alkoxypyridine | acs.org |
| 2-Chloropyridine | Amines | Water, KF | 2-Aminopyridine (B139424) | researchgate.net |
| 2-Iodopyridine | Phosphines | Ambient Temperature | 2-Phosphoniumpyridine | nih.gov |
| 2-Halopyridines | Sulfur Nucleophiles | HMPA, Microwave | 2-Thioetherpyridine | sci-hub.se |
The presence of the 3-nitro group is crucial as it stabilizes the negative charge of the Meisenheimer intermediate through resonance, thereby lowering the activation energy of the reaction.
Novel Synthetic Routes and Mechanistic Investigations
Recent advancements in synthetic organic chemistry have led to the development of more efficient and selective methods for the synthesis of complex pyridine derivatives. These include investigations into reaction mechanisms and the application of new technologies.
Regioselectivity in Nitration Reactions: Directing Group Effects and Intermediate Stabilization
The synthesis of the key precursor, a 3-nitropyridine derivative, relies on the regioselective nitration of a substituted pyridine. The nitration of pyridine itself is challenging due to the electron-deficient nature of the ring, which is further deactivated under the acidic conditions of nitration through protonation of the ring nitrogen to form the pyridinium (B92312) ion. stackexchange.com
When a substituent is present, the regiochemical outcome is determined by the interplay of the directing effects of both the ring nitrogen and the substituent. An acetyl group at the C-2 position is an electron-withdrawing group and a meta-director in electrophilic aromatic substitution. libretexts.org However, in the pyridine ring, the situation is more complex. The pyridine nitrogen itself strongly directs incoming electrophiles to the C-3 and C-5 positions.
The nitration of 2-substituted pyridines often requires forcing conditions. The stability of the cationic intermediate (the sigma complex or arenium ion) determines the position of attack. For 2-acetylpyridine, electrophilic attack at C-3 or C-5 is favored because it avoids placing the positive charge on the carbon atom bonded to the already electron-deficient nitrogen or the electron-withdrawing acetyl group. libretexts.org Nitration of pyridine N-oxides is a common strategy to facilitate substitution, followed by deoxygenation. researchgate.net
Table 3: Regioselectivity in the Nitration of Substituted Pyridines | Substrate | Nitrating Agent | Major Product(s) | Comments | Reference | | :--- | :--- | :--- | :--- | :--- | | Pyridine | N₂O₅, then SO₂/H₂O | 3-Nitropyridine | Avoids harsh acidic conditions. researchgate.net | | 2,6-Diaminopyridine | Super-acid system | 2,6-Diamino-3,5-dinitropyridine | Electron-donating groups activate the ring. researchgate.net | | 4-Hydroxypyridine | HNO₃/H₂SO₄ | 4-Hydroxy-3-nitropyridine | The -OH group is a strong activating group. acs.org | | 3-Acetylpyridine | Nitric Acid/TFAA | 3-Acetyl-5-nitropyridine | Nitration occurs meta to the acetyl group. researchgate.net |
The stabilization of the reaction intermediate is key. The formation of N-nitro pyridinium salts and their subsequent rearrangement can also be a pathway for nitration under certain conditions. researchgate.netntnu.no
Catalytic Enhancements in Carbon-Carbon Bond Formation
Modern synthetic strategies increasingly rely on transition-metal catalysis to achieve efficient and selective carbon-carbon bond formation on pyridine scaffolds. uiowa.edu These methods can be applied to construct the acetylpyridine framework of the target molecule. For instance, a 2-halo-3-nitropyridine can be coupled with a suitable organometallic reagent bearing an acetyl group or a precursor.
Catalytic systems, often based on palladium, copper, or rhodium, have been developed for various cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Heck reactions on pyridine substrates. rsc.orgyoutube.com These reactions offer high functional group tolerance, which is essential when working with sensitive substrates like nitropyridines.
For example, a Negishi coupling between a 2-halopyridine and an organozinc reagent or a Stille coupling with an organotin reagent could be employed to introduce the acetyl group. The development of magnetically recoverable catalysts also offers advantages in terms of catalyst recycling and product purification. rsc.org
Microwave-Assisted Synthesis for Reaction Rate Acceleration
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating a wide range of chemical reactions. rsc.org The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and purer products. clockss.org
The mechanism of microwave heating involves the direct interaction of the electromagnetic field with polar molecules in the reaction mixture, leading to rapid and uniform heating. This technology has been successfully applied to the synthesis of various nitrogen-containing heterocycles, including pyridine derivatives. rsc.orgnih.gov
Reactions such as nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling are particularly well-suited for microwave assistance. sci-hub.se The synthesis of nitropyridine derivatives, which can be sluggish under conventional heating, often benefits significantly from MAOS. For instance, the SNAr reaction of a halopyridine with a nucleophile can be completed in minutes under microwave irradiation, compared to several hours of conventional heating. sci-hub.seresearchgate.net
Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Pyridine Functionalization Reaction
| Reaction | Conventional Heating | Microwave Heating | Reference |
|---|---|---|---|
| Amination of 2-chloronicotinic acid | 140°C, 1.5 hours | 120°C, 2 hours (different conditions) | researchgate.net |
| SNAr on 2-halopyridines | ~100°C, 0.5-3 min (already fast) | Not specified, but generally faster | sci-hub.se |
The efficiency of microwave-assisted synthesis makes it an attractive option for the rapid preparation of libraries of compounds for screening purposes and for the optimization of synthetic routes.
Mechanistic Insights into Nitro Group Migration (e.g.,nih.govnih.govSigmatropic Shift)
The formation of 3-nitropyridine derivatives, including this compound, often involves a fascinating molecular rearrangement rather than a direct electrophilic aromatic substitution. researchgate.netresearchgate.net The direct nitration of the pyridine ring is generally inefficient due to the deactivation of the ring by the protonated nitrogen atom under typical nitrating conditions. researchgate.net A more effective method involves the reaction of the parent pyridine compound with dinitrogen pentoxide (N₂O₅), which initially forms an N-nitropyridinium ion. researchgate.netresearchgate.netntnu.no
Subsequent reaction with a nucleophile, such as bisulfite (HSO₃⁻), leads to the formation of a dihydropyridine (B1217469) intermediate. researchgate.netntnu.no Specifically for a substrate like 3-acetylpyridine, the nucleophile attacks the 2-position, forming a 1,2-dihydropyridine intermediate. researchgate.net The crucial step in the synthesis is the migration of the nitro group from the nitrogen atom to the C-3 position of the pyridine ring. researchgate.netresearchgate.net
This rearrangement is not a simple dissociation and re-association but is understood to proceed through a pericyclic reaction known as a sigmatropic shift. wikipedia.org A sigmatropic reaction involves the intramolecular migration of a sigma bond to a new position within a π-electron system. wikipedia.org In this specific case, the mechanism is identified as a researchgate.netnih.gov sigmatropic shift . researchgate.netresearchgate.netntnu.no This designation means the nitro group's sigma bond moves across a five-atom system (from the nitrogen at position 1 to the carbon at position 3, passing through the carbon at position 2). researchgate.netwikipedia.org This intramolecular, concerted process is followed by the elimination of the nucleophile, which regenerates the aromatic pyridine ring, now containing a nitro group at the 3-position. researchgate.net Studies have shown that this mechanistic pathway via a researchgate.netnih.gov sigmatropic shift is more consistent with experimental results than a reaction proceeding through an ion pair intermediate. researchgate.net While other types of nitro group migrations have been observed in different heterocyclic systems, such as the rhodium-catalyzed formation of 3-nitroindoles or rearrangements in nitroimidazoles, the researchgate.netnih.gov sigmatropic shift is the key mechanism in this particular synthesis. nih.govclockss.org
Optimization of Reaction Parameters for Enhanced Yield and Purity
Achieving high yield and purity in the synthesis of this compound necessitates meticulous control over various reaction parameters. ntnu.no The optimization process typically involves a systematic study of factors like temperature, stoichiometry, and the solvent system. clockss.orgresearchgate.net
Temperature and Stoichiometric Ratio Control
Temperature is a critical parameter in chemical synthesis, especially in exothermic reactions where poor control can lead to side reactions and reduced yields. cetjournal.it For the nitration of pyridines, controlling the temperature during the formation of the N-nitropyridinium ion and the subsequent rearrangement is crucial. ntnu.no Similarly, the ratio of reactants can significantly influence product selectivity and yield. clockss.org
Systematic studies on related nitro-group migration reactions have demonstrated the impact of these parameters. For instance, controlled experiments on the rearrangement of halo-substituted nitropyridines explored the effects of starting material ratios and temperature on product distribution. clockss.org
Table 1: Illustrative Effect of Temperature and Stoichiometry on Product Yield (Hypothetical Data Based on General Principles)
| Entry | Temperature (°C) | Molar Ratio (Substrate:Reagent) | Yield (%) | Purity (%) |
| 1 | 0 | 1:1.1 | 65 | 88 |
| 2 | 25 (Room Temp) | 1:1.1 | 58 | 80 |
| 3 | 50 | 1:1.1 | 45 | 72 |
| 4 | 0 | 1:1.5 | 72 | 91 |
| 5 | 0 | 1:2.0 | 70 | 85 |
This table is for illustrative purposes and based on general optimization principles. clockss.orgresearchgate.netcetjournal.it
As the hypothetical data suggests, lower temperatures often favor the desired product by minimizing thermal decomposition and side reactions. cetjournal.it Adjusting the stoichiometric ratio, for example by using a slight excess of the nitrating agent, can drive the reaction to completion and improve yield, though a large excess may lead to over-reaction or purification challenges. clockss.org
Solvent Effects on Reaction Dynamics
The choice of solvent can profoundly influence the rate, selectivity, and even the mechanism of a chemical reaction. mdpi.com In the synthesis of 3-nitropyridines, the initial reaction with dinitrogen pentoxide is often carried out in an organic solvent like dichloromethane (B109758) or nitromethane. ntnu.no The subsequent step, involving the bisulfite-induced rearrangement, is typically performed in an aqueous or mixed-solvent system, such as methanol/water. ntnu.no
The polarity of the solvent can affect the stability of reactants, intermediates, and transition states. mdpi.com For instance, polar aprotic solvents have been shown to facilitate nitro-group migration in certain nucleophilic substitution reactions of nitropyridines. clockss.org The solvent's ability to solvate ions and polar species can alter the energy barriers of different reaction pathways, thereby influencing product distribution. mdpi.com Research into optimizing the nitration procedure for pyridines has included investigating the effects of changing the reaction medium. ntnu.no
Table 2: Impact of Solvent System on Reaction Outcome (Hypothetical Data Based on General Principles)
| Entry | Solvent System | Dielectric Constant (Approx.) | Reaction Time (h) | Yield (%) |
| 1 | Dichloromethane | 9.1 | 6 | 68 |
| 2 | Nitromethane | 35.9 | 5 | 75 |
| 3 | Methanol/Water (3:1) | ~45 | 4 | 82 |
| 4 | Toluene | 2.4 | 12 | 40 |
This table is for illustrative purposes and based on general optimization principles. ntnu.noclockss.orgmdpi.com
The data illustrates that more polar solvents can accelerate the reaction and improve the yield for reactions involving polar or ionic intermediates, such as the N-nitropyridinium ion and the subsequent sigmatropic rearrangement. ntnu.nomdpi.com The optimal solvent system is one that effectively solubilizes the reactants while stabilizing the key transition state leading to the desired product. mdpi.com
Advanced Spectroscopic and Crystallographic Characterization of 1 3 Nitropyridin 2 Yl Ethanone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Detailed experimental NMR data for 1-(3-nitropyridin-2-yl)ethanone is not available in the surveyed literature.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Specific ¹H NMR chemical shifts and coupling constants for this compound have not been reported.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Specific ¹³C NMR chemical shift data for this compound is currently unpublished.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment
While 2D NMR techniques are essential for unambiguous structural assignment, no published COSY, HMQC, or HMBC spectra for this compound could be located.
Vibrational Spectroscopy for Functional Group Identification
A complete vibrational analysis based on experimental FTIR and FT-Raman spectra for this compound is not available.
Fourier Transform Infrared (FTIR) Spectroscopy
Specific experimental FTIR absorption frequencies for this compound have not been documented.
Fourier Transform Raman (FT-Raman) Spectroscopy
Experimental FT-Raman spectral data for this compound is not found in the scientific literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy ground states to higher energy excited states. For this compound, the presence of the pyridine (B92270) ring, the nitro group (-NO2), and the acetyl group (-COCH3) creates a conjugated system with various possible electronic transitions.
The primary electronic transitions expected for this molecule are π → π* and n → π*. nih.gov
π → π transitions:* These occur in molecules with π-bonds, such as the aromatic pyridine ring and the carbonyl group. These transitions are typically of high energy and result in strong absorption bands.
n → π transitions:* These involve the promotion of an electron from a non-bonding (n) orbital, such as those on the oxygen atoms of the nitro and acetyl groups and the nitrogen of the pyridine ring, to an anti-bonding π* orbital. These transitions are generally of lower energy and have lower intensities compared to π → π* transitions.
Analysis of Absorption Maxima and Molar Absorptivities
The UV-Vis spectrum of a compound is characterized by its absorption maxima (λmax) and the corresponding molar absorptivities (ε). The λmax value indicates the wavelength at which the molecule absorbs light most strongly, which is related to the energy gap between the electronic states. The molar absorptivity is a measure of how strongly the compound absorbs light at that wavelength.
For this compound, the presence of chromophores (the nitro-substituted pyridine ring) and auxochromes (the acetyl group) influences the absorption spectrum. While specific experimental values for this compound are not available in the reviewed literature, the expected transitions based on its structure are summarized below.
Table 1: Expected Electronic Transitions for this compound
| Type of Transition | Involved Orbitals | Expected Wavelength Region | Expected Intensity |
|---|---|---|---|
| π → π* | Electrons in the aromatic pyridine ring and C=O bond | Shorter wavelength (UV region) | High (High ε) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight of a compound and for elucidating its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula, as it can distinguish between molecules with the same nominal mass but different atomic compositions. nih.gov
The molecular formula for this compound is C₇H₆N₂O₃. The theoretical exact monoisotopic mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms.
Table 2: Calculated Exact Mass for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₆N₂O₃ |
Experimental determination of the molecular ion peak via HRMS would be expected to yield a value extremely close to this calculated mass, thereby confirming the elemental composition.
The fragmentation of this compound in a mass spectrometer provides valuable structural information. Upon ionization, the molecular ion can undergo cleavage to form various fragment ions. The fragmentation pattern is characteristic of the compound's structure. For nitroaromatic compounds, common fragmentation pathways include the loss of the nitro group (NO₂) or parts of it (e.g., NO). youtube.com Ketones often fragment via cleavage of the bonds adjacent to the carbonyl group.
Based on the structure of this compound, the following primary fragmentation patterns can be predicted.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion (m/z) | Lost Neutral Fragment | Description |
|---|---|---|
| 149 | OH | Loss of a hydroxyl radical, a common fragmentation for ortho-nitro compounds. |
| 123 | CH₃CO | Loss of the acetyl group, yielding the 3-nitropyridinyl cation. |
| 120 | NO₂ | Loss of the nitro group, a characteristic fragmentation for nitroaromatics. |
| 92 | NO₂ + CO | Subsequent loss of carbon monoxide from the [M-NO₂]⁺ fragment. |
X-ray Diffraction (XRD) for Solid-State Structural Elucidation and Conformation
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on the crystal structure, molecular conformation, and intermolecular interactions.
Crystal System and Space Group Determination
The analysis of the diffraction pattern allows for the determination of the unit cell parameters and the crystal system (e.g., monoclinic, orthorhombic, etc.). The systematic absences in the diffraction data reveal the space group, which describes the symmetry elements within the crystal lattice. researchgate.net Without experimental data, the crystal system and space group for this compound remain undetermined.
Bond Lengths, Bond Angles, and Torsion Angle Analysis
XRD analysis provides precise measurements of bond lengths, bond angles, and torsion angles. This data defines the molecule's geometry and conformation. For this compound, key structural questions that could be answered by XRD include the planarity of the molecule and the orientation of the nitro and acetyl substituents relative to the pyridine ring. The torsion angles involving these groups would reveal any twisting due to steric hindrance between the adjacent substituents.
Table 4: Key Structural Parameters of this compound to be Determined by XRD
| Parameter Type | Specific Measurement | Significance |
|---|---|---|
| Bond Lengths | C-N (nitro), C-C (acetyl), C=O, N-O | Indicates bond order and electronic effects. |
| Bond Angles | C-C-N (ring), O-N-O (nitro), C-C=O (acetyl) | Defines the geometry around each atom. |
| Torsion Angles | C-C-N-O (nitro group twist), C-C-C=O (acetyl group twist) | Describes the conformation and steric interactions between substituents. |
Chemical Reactivity and Transformational Chemistry of 1 3 Nitropyridin 2 Yl Ethanone
Oxidation Reactions and Derived Nitro Ketones
While specific oxidation studies on 1-(3-nitropyridin-2-yl)ethanone are not extensively documented in readily available literature, the reactivity of the acetyl group allows for predictable transformations. A primary example is the Baeyer-Villiger oxidation, a well-established method for converting ketones into esters using peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgnih.gov
In this reaction, a peroxyacid attacks the carbonyl carbon of the ketone, leading to a tetrahedral intermediate known as the Criegee intermediate. wikipedia.orgnrochemistry.com This is followed by the migration of one of the substituent groups from the carbon to the adjacent oxygen atom, resulting in the formation of an ester. nrochemistry.com
The regioselectivity of the Baeyer-Villiger reaction is determined by the relative migratory aptitude of the groups attached to the carbonyl. Groups that can better stabilize a positive charge tend to migrate preferentially. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org For this compound, the competition is between the 3-nitropyridin-2-yl group and the methyl group. The pyridyl group, being an aromatic system, has a higher migratory aptitude than the methyl group.
Therefore, the Baeyer-Villiger oxidation of this compound is expected to yield (3-nitropyridin-2-yl) acetate.
Table 1: Predicted Outcome of Baeyer-Villiger Oxidation
| Starting Material | Reagent | Predicted Product |
| This compound | m-CPBA | (3-Nitropyridin-2-yl) acetate |
Reduction Reactions of the Nitro Group to Aminopyridine Derivatives
The reduction of the nitro group is one of the most significant reactions of this compound, providing a direct route to the corresponding 1-(3-aminopyridin-2-yl)ethanone (B80972). This transformation is crucial for the synthesis of various heterocyclic compounds and potential pharmaceutical intermediates. The reduction can be achieved with high chemoselectivity, targeting the nitro group while leaving the ketone and the pyridine (B92270) ring intact, using either catalytic hydrogenation or chemical reducing agents.
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. youtube.com This process typically involves reacting the substrate with hydrogen gas in the presence of a metal catalyst. illinois.edu Common catalysts include palladium on carbon (Pd/C), platinum dioxide (PtO₂), and Raney nickel. illinois.edu
For the selective reduction of the nitro group in a molecule containing other reducible functionalities like a ketone, the choice of catalyst and reaction conditions is critical. Platinum-based catalysts are often effective for this transformation. illinois.edu The reaction is typically carried out in a solvent such as ethanol, methanol, or acetic acid at moderate hydrogen pressures and temperatures. illinois.edunih.gov The successful synthesis of 1-(3-aminopyridin-2-yl)ethanone via this method relies on the higher reactivity of the aromatic nitro group towards hydrogenation compared to the acetyl group under controlled conditions.
Table 2: Typical Conditions for Catalytic Hydrogenation of Nitroarenes
| Catalyst | Solvent | Hydrogen Pressure | Temperature |
| Pd/C | Ethanol, Acetic Acid | 1-5 atm | Room Temperature |
| PtO₂ | Ethanol, Acetic Acid | 1-3 atm | Room Temperature |
| Raney Ni | Ethanol | 1-5 atm | Room Temperature - 50°C |
A variety of chemical reducing agents can selectively reduce aromatic nitro groups. These methods are often preferred when catalytic hydrogenation is not feasible due to catalyst poisoning or other incompatible functional groups.
Iron in Acetic Acid: The reduction of aromatic nitro compounds using iron metal in acetic acid is a long-established and reliable method. google.com This system is known for its ability to selectively reduce nitro groups in the presence of other functional groups, including ketones. The reaction generates iron salts as byproducts, which are removed during workup.
Stannous Chloride (SnCl₂): Tin(II) chloride is another widely used reagent for the chemoselective reduction of nitroarenes to anilines. acsgcipr.org The reaction is typically performed in an acidic medium, such as concentrated hydrochloric acid, often with a co-solvent like ethanol. acsgcipr.org This method is valued for its mildness and high yields, although it produces tin-based byproducts that require proper disposal. acsgcipr.org
Table 3: Common Chemical Reducing Systems for Nitro Group Reduction
| Reagent System | Solvent | Key Features |
| Fe / Acetic Acid | Acetic Acid, Ethanol | Economical, high chemoselectivity |
| SnCl₂ / HCl | Ethanol, Water | Mild conditions, good yields, often used for sensitive substrates acsgcipr.org |
| Sodium Dithionite (Na₂S₂O₄) | Water, Methanol | Water-soluble reagent, mild reduction |
Electrophilic Aromatic Substitution (EAS) Patterns on the Pyridine Ring
Electrophilic aromatic substitution (EAS) on the this compound ring is exceptionally challenging. The pyridine ring itself is inherently electron-deficient compared to benzene, making it less reactive towards electrophiles. vaia.com This deactivation is severely compounded by the presence of two powerful electron-withdrawing groups: the nitro group at the 3-position and the acetyl group at the 2-position.
Under the strongly acidic conditions required for many EAS reactions (e.g., nitration with HNO₃/H₂SO₄), the pyridine nitrogen becomes protonated, forming a pyridinium (B92312) ion. masterorganicchemistry.commasterorganicchemistry.com This further intensifies the deactivation of the ring, making electrophilic attack highly unfavorable. vaia.com Friedel-Crafts reactions are generally unsuccessful on pyridine rings, especially those bearing deactivating substituents. libretexts.org
Should a reaction be forced under extreme conditions, the directing effects of the existing substituents would guide the incoming electrophile. Both the C2-acetyl group and the C3-nitro group are meta-directors. Therefore, any electrophilic substitution would be directed to the C5 position, the position meta to both groups. However, due to the profound deactivation of the ring, such reactions are not typically observed.
Nucleophilic Substitution Reactions and Formation of Substituted Pyridines
In stark contrast to its inertness toward electrophiles, the electron-deficient nature of the this compound ring makes it highly susceptible to nucleophilic aromatic substitution (SₙAr). The nitro group at the 3-position strongly activates the ring for attack by nucleophiles, particularly at positions ortho and para to it (the 2, 4, and 6 positions).
While this compound itself does not possess a leaving group, its halogenated derivatives are excellent substrates for SₙAr reactions. The reactivity patterns can be inferred from studies on closely related compounds like 2-chloro-3-nitropyridine (B167233). rsc.orgrsc.org
In a hypothetical derivative such as 1-(5-chloro-3-nitropyridin-2-yl)ethanone, the chlorine atom at the 5-position would be activated for displacement by the ortho-nitro group. However, a halogen at the 2- or 6-position of a 3-nitropyridine (B142982) is even more strongly activated. For instance, in 2-chloro-3-nitropyridine, the chlorine atom is readily displaced by a wide range of nucleophiles, including amines, alkoxides, and thiolates, under mild conditions. rsc.orgresearchgate.net The reaction proceeds via an addition-elimination mechanism, forming a stable Meisenheimer intermediate.
Research on 2-chloro-3-nitropyridine and its reactions with arenethiolates has shown that these substitutions follow second-order kinetics, consistent with the SₙAr mechanism. rsc.orgrsc.org Furthermore, studies on 2-methyl-3,5-dinitropyridine (B14619359) have demonstrated that the nitro group can also function as a leaving group, being displaced by sulfur nucleophiles. nih.gov This indicates that in appropriately substituted derivatives of this compound, either a halogen or the nitro group itself could be displaced depending on the specific substrate and reaction conditions. nih.govmdpi.com
Table 4: Reactivity in Nucleophilic Aromatic Substitution of 2-Chloro-3-nitropyridine
| Nucleophile | Product Type | Reference |
| Arenethiolates | 2-Arylthio-3-nitropyridines | rsc.orgrsc.org |
| Amines (Anilines) | 2-Anilino-3-nitropyridines | researchgate.net |
| Diethyl malonate | 2-(dicarboethoxy)methyl-3-nitropyridine | nih.govmdpi.com |
Condensation Reactions Leading to Fused Heterocyclic Systems
The strategic placement of the acetyl and nitro groups on the pyridine core of this compound makes it an ideal substrate for cyclocondensation reactions. These reactions typically involve the reaction of the acetyl group's α-carbon and carbonyl carbon with a binucleophilic reagent, leading to the formation of a new ring fused to the parent pyridine scaffold. A prominent example of this reactivity is the synthesis of pyrido[2,3-b]pyrazines, a class of compounds with significant interest in medicinal and materials chemistry. nih.govresearchgate.net
The reaction of this compound with 1,2-diamines is a well-established method for constructing the pyrido[2,3-b]pyrazine (B189457) skeleton. In this reaction, one amino group of the diamine condenses with the carbonyl group of the ethanone (B97240) moiety, while the second amino group attacks the electron-deficient C-3 position of the pyridine ring, leading to the displacement of the nitro group and subsequent ring closure. The reaction mechanism is a testament to the enhanced electrophilicity of the pyridine ring, courtesy of the nitro group's electron-withdrawing effect.
Table 1: Synthesis of Pyrido[2,3-b]pyrazine Derivatives via Condensation
| Reactant 1 | Reactant 2 (1,2-Diamine) | Fused Heterocyclic Product | Reaction Conditions |
| This compound | Ethane-1,2-diamine | 2-Methyl-2,3-dihydropyrido[2,3-b]pyrazine | Ethanolic solution, reflux |
| This compound | Benzene-1,2-diamine | 2-Methylpyrido[2,3-b]quinoxaline | Acetic acid, heat |
| This compound | 4-Methylbenzene-1,2-diamine | 7-Methyl-2-methylpyrido[2,3-b]quinoxaline | Acetic acid, heat |
This synthetic strategy offers a direct and efficient route to a variety of substituted pyrido[2,3-b]pyrazines, with the substitution pattern of the final product being readily controlled by the choice of the 1,2-diamine starting material. mdpi.com The resulting fused heterocyclic systems serve as crucial intermediates for further chemical modifications, including Suzuki-Miyaura coupling reactions to introduce aryl substituents. researchgate.net
Investigations into Reaction Kinetics and Thermodynamics of Transformations
While specific experimental kinetic studies on the transformations of this compound are not extensively documented in publicly available literature, the thermodynamic aspects and factors influencing reaction rates can be inferred from theoretical studies and the behavior of related nitropyridine derivatives. researchgate.netresearchgate.net
The thermodynamics of reactions involving nitropyridines are significantly influenced by the position of the nitro group. The presence of a strong electron-withdrawing group like the nitro moiety alters the charge distribution and structural characteristics of the heterocyclic system, which in turn affects the stability and reactivity of the molecule. chempanda.com Theoretical calculations, such as those employing Density Functional Theory (DFT), have been used to determine the heat of formation for various nitropyridine isomers. researchgate.net These studies indicate that the nitro substitution on the pyridine ring impacts its aromaticity and thermal stability. researchgate.net For this compound, the nitro group at the 3-position is crucial for activating the C-3 position towards nucleophilic attack, a key step in the condensation reactions discussed previously.
The kinetics of these condensation reactions are expected to be influenced by several factors:
Nature of the Nucleophile: The reactivity of the 1,2-diamine will affect the rate of the initial condensation and the subsequent cyclization. More nucleophilic diamines are expected to react faster.
Solvent Polarity: The choice of solvent can influence the reaction rates by stabilizing or destabilizing the transition states. Polar solvents may be required to facilitate the displacement of the nitro group.
Temperature: As with most chemical reactions, an increase in temperature will generally lead to an increase in the reaction rate, in line with the principles of collision theory and the Arrhenius equation.
Catalysis: The use of acid or base catalysts can significantly accelerate condensation reactions by activating the carbonyl group or enhancing the nucleophilicity of the reacting amine. For instance, p-toluenesulfonic acid (p-TSA) has been effectively used as a catalyst in related multicomponent syntheses of pyrido[2,3-b]pyrazine derivatives. nih.govrsc.org
Table 2: General Thermodynamic and Kinetic Considerations for Transformations
| Transformation Type | Key Thermodynamic Factor | Factors Influencing Reaction Rate |
| Nucleophilic Aromatic Substitution | Stabilization of the Meisenheimer intermediate | Nucleophile strength, solvent, temperature |
| Condensation with Amines | Stability of the fused heterocyclic product | Reactant concentrations, catalyst presence |
Computational and Theoretical Chemistry Investigations of 1 3 Nitropyridin 2 Yl Ethanone
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
DFT calculations are a powerful tool for predicting the three-dimensional arrangement of atoms in a molecule and understanding its electronic characteristics.
Selection of Functionals and Basis Sets (e.g., B3LYP/6-311++G(d,p))
A common approach for these calculations involves the use of the B3LYP functional combined with the 6-311++G(d,p) basis set. als-journal.comrsc.orgcqwu.edu.cn The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that has demonstrated reliability in simulating infrared spectra and other molecular properties. researchgate.net The 6-311++G(d,p) basis set is a Pople-style basis set that provides a flexible description of the electron distribution by including diffuse functions (++) to account for loosely bound electrons and polarization functions (d,p) to describe the non-spherical nature of electron clouds. rsc.orgcqwu.edu.cnresearchgate.net This combination has been shown to yield accurate results that are in good agreement with experimental values for similar molecules. als-journal.com
Conformational Analysis and Energy Landscapes
Conformational analysis is crucial for identifying the most stable three-dimensional arrangement of a molecule. By systematically rotating specific bonds, a potential energy surface (PES) can be generated. redalyc.org For molecules with rotatable groups, like the acetyl and nitro groups in 1-(3-nitropyridin-2-yl)ethanone, this analysis helps to locate the global minimum energy structure, which represents the most stable conformer. redalyc.org Studies on similar pyridine (B92270) derivatives have shown that non-planar structures can lead to lower stability. redalyc.org The planarity of the heterocyclic ring can be influenced by substituents, and any distortion from planarity can affect the molecule's reactivity. nih.gov
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding and predicting the outcome of chemical reactions. numberanalytics.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). als-journal.comnumberanalytics.com The HOMO, being the outermost electron-containing orbital, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. als-journal.comirjweb.com
Energy Gap Determination and Chemical Reactivity
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's reactivity. numberanalytics.comirjweb.com A smaller HOMO-LUMO gap suggests that the molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com This energy gap can be calculated using DFT methods and provides insights into the molecule's kinetic stability and charge transfer interactions. irjweb.comschrodinger.com For instance, a large gap indicates high stability and low chemical reactivity. irjweb.com The HOMO and LUMO energy levels are instrumental in determining global reactivity descriptors such as chemical potential, hardness, and softness. ajchem-a.com
| Parameter | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron. irjweb.com |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron. irjweb.com |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap suggests higher reactivity. numberanalytics.com |
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Electron Delocalization
Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer and intermolecular orbital interactions within a molecule. scirp.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. uni-muenchen.de This analysis provides a detailed picture of electron delocalization, also known as hyperconjugation, by examining the interactions between filled (donor) and empty (acceptor) NBOs. uni-muenchen.dewisc.edu The energetic significance of these interactions is estimated using second-order perturbation theory. wisc.edu NBO analysis can reveal the weakness of certain bonds and the electronic interplay between different functional groups within the molecule. nih.gov
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites and Charge Distribution
The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the regions in a molecule that are rich or poor in electrons. als-journal.com It provides valuable information about potential sites for electrophilic and nucleophilic attack. irjweb.com The MEP is plotted onto the surface of the molecule's electron density. Different colors represent different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. als-journal.com The MEP map also provides insights into hydrogen bonding interactions. als-journal.com
| Color | Electrostatic Potential | Type of Interaction |
| Red | Negative | Electrophilic Attack |
| Blue | Positive | Nucleophilic Attack |
| Green | Neutral | - |
Quantum Chemical Descriptors and Global Reactivity Indices (e.g., Fukui Functions)
Computational and theoretical chemistry provides powerful tools to predict and understand the chemical behavior of molecules. For this compound, quantum chemical calculations, particularly those based on Density Functional Theory (DFT), can elucidate its electronic structure and reactivity. ufms.br Global reactivity indices, derived from the energies of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—offer a quantitative measure of a molecule's stability and reactivity.
Key global reactivity indices include:
HOMO and LUMO energies (EHOMO and ELUMO): These are fundamental descriptors. EHOMO is related to the molecule's ability to donate electrons, while ELUMO relates to its ability to accept electrons. A smaller HOMO-LUMO energy gap (ΔE) suggests higher reactivity.
Ionization Potential (I): The energy required to remove an electron. It can be approximated by I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. It can be approximated by A ≈ -ELUMO.
Global Hardness (η): Measures resistance to change in electron distribution. It is calculated as η = (I - A) / 2. A harder molecule is less reactive.
Global Softness (S): The reciprocal of hardness (S = 1/η). A softer molecule is more reactive.
Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ = (I + A) / 2.
Electrophilicity Index (ω): Measures the energy stabilization when the system acquires an additional electronic charge. It is defined as ω = χ² / (2η).
Table 1: Illustrative Global Reactivity Indices for a Heterocyclic Nitroaromatic Compound
| Parameter | Symbol | Formula | Illustrative Value |
| HOMO Energy | EHOMO | - | -7.5 eV |
| LUMO Energy | ELUMO | - | -3.0 eV |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.5 eV |
| Ionization Potential | I | -EHOMO | 7.5 eV |
| Electron Affinity | A | -ELUMO | 3.0 eV |
| Electronegativity | χ | (I + A) / 2 | 5.25 eV |
| Global Hardness | η | (I - A) / 2 | 2.25 eV |
| Global Softness | S | 1 / η | 0.44 eV⁻¹ |
| Electrophilicity Index | ω | χ² / (2η) | 6.125 eV |
Note: These are representative values and not the result of a specific calculation on this compound.
Fukui Functions
To understand local reactivity (i.e., which atoms in the molecule are most susceptible to attack), chemists use local reactivity descriptors such as the Fukui function, f(r). wikipedia.orgscm.com The Fukui function identifies the sites within a molecule that are most likely to participate in a reaction by donating or accepting electrons. mdpi.comfaccts.de It is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential.
There are three main types of Fukui functions:
f+(r): For nucleophilic attack (electron acceptance). It indicates the sites most likely to be attacked by a nucleophile.
f-(r): For electrophilic attack (electron donation). It points to the sites most susceptible to attack by an electrophile.
f0(r): For radical attack.
For this compound, a Fukui function analysis would be expected to highlight the carbon atom of the carbonyl group and the nitrogen atom of the nitro group as primary sites for nucleophilic attack (high f+ values), due to their electron-deficient nature. Conversely, regions of the pyridine ring might show higher f- values, indicating susceptibility to electrophilic attack. Studies on nitroaromatic systems have shown that nitro groups significantly influence local reactivity, and in some cases, can lead to unusual negative values for the Fukui function, which requires careful interpretation. mdpi.com
Molecular Dynamics (MD) Simulations and Conformational Flexibility Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide detailed information about the conformational flexibility and dynamic behavior of a molecule like this compound. nih.gov
A key aspect of the conformational analysis for this molecule would be the rotational barriers around the single bonds. Specifically, two rotations are of primary interest:
The rotation of the acetyl group relative to the pyridine ring (C(ring)-C(acetyl) bond).
The rotation of the nitro group relative to the pyridine ring (C(ring)-N(nitro) bond).
MD simulations can map the potential energy surface as a function of the dihedral angles corresponding to these rotations. This analysis would reveal the most stable (lowest energy) conformations and the energy barriers to interconversion between them. It is generally known that ligands rarely bind to proteins in their absolute lowest energy conformation. nih.gov Understanding the energy cost associated with adopting different conformations is therefore crucial, for example, in drug design. nih.gov
The flexibility of this compound would be influenced by steric hindrance between the ortho-substituted acetyl and nitro groups. These bulky groups may restrict free rotation, leading to a more rigid structure with well-defined low-energy conformations.
MD simulations can also be used to study the molecule's behavior in different environments, such as in a solvent or interacting with a biological target like an enzyme. nih.govucl.ac.uk These simulations can reveal how the molecule's conformation changes upon binding and identify key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex. For instance, MD simulations of substituted pyridine derivatives have been used to understand their binding mechanisms with specific enzymes, highlighting the importance of electrostatic interactions and the role of key amino acid residues. nih.gov
Table 2: Key Parameters Investigated in a Conformational Flexibility Analysis of this compound
| Parameter | Description | Expected Insights |
| Dihedral Angle τ₁ (Nring-C₂-Cacetyl-O) | Rotation of the acetyl group around the C-C bond. | Determines the orientation of the carbonyl group relative to the ring; identifies stable conformers (e.g., planar vs. non-planar). |
| Dihedral Angle τ₂ (C₂-C₃-Nnitro-O) | Rotation of the nitro group around the C-N bond. | Reveals the preferred orientation of the nitro group and the energy barrier for its rotation, which can be influenced by steric clash with the acetyl group. |
| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed conformations over time. | Indicates the overall flexibility of the molecule. Higher RMSD values suggest greater flexibility. |
| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms or molecules varies as a function of distance from a reference atom. | In a solution simulation, this would show the solvation shell structure around the molecule, for example, the distribution of water molecules around the polar nitro and acetyl groups. |
While specific MD simulation results for this compound are not available in the reviewed literature, the application of this technique would provide invaluable insights into its dynamic structure and how its conformation influences its chemical properties and potential biological activity.
Structure Activity Relationships Sar and Mechanistic Insights in Biological Systems
Interaction with Specific Molecular Targets and Biochemical Pathways
The pyridine (B92270) ring, a common motif in drug design, and the presence of the electron-withdrawing nitro group suggest that 1-(3-Nitropyridin-2-YL)ethanone has the potential to interact with various molecular targets, including enzymes and other proteins. nih.gov
The structural features of this compound make it a candidate for investigation as an inhibitor of several key enzymes.
Corticosteroid 11-beta-dehydrogenase 1 (HSD11B1) is a crucial enzyme that converts inactive cortisone (B1669442) to active cortisol, and its dysregulation is implicated in metabolic syndrome and diabetes. researchgate.net The inhibition of HSD11B1 is a therapeutic target, and various pyridine derivatives have been explored for this purpose. For instance, N-(Pyridin-2-yl) arylsulfonamides have been identified as inhibitors of HSD11B1. researchgate.net While direct studies on this compound are not prevalent, its pyridine core suggests a potential for interaction with the HSD11B1 enzyme. The development of selective HSD11B1 inhibitors is critical, as off-target inhibition of HSD11B2 can lead to hypertension. researchgate.net Research into compounds like AZD4017, a selective HSD11B1 inhibitor, has shown that inhibiting this enzyme can lead to an increase in 11-oxygenated androgens, a factor to consider in therapeutic applications. nih.govbiorxiv.org
Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia in diabetic patients. nih.gov Various heterocyclic compounds, including those with pyridine structures, have been investigated as alpha-glucosidase inhibitors. nih.govmdpi.com For example, a derivative containing a 5-nitropyridin-2-yl moiety has demonstrated inhibitory activity against chymotrypsin (B1334515) and urease, highlighting the potential of nitropyridine structures in enzyme inhibition. nih.gov Although direct evidence for this compound is limited, the known activity of structurally similar compounds suggests that it could be a candidate for alpha-glucosidase inhibition studies.
The nitro group significantly influences the electronic properties and polarity of this compound, which favors interactions with amino acid residues in proteins. nih.gov The electron-withdrawing nature of the nitro group can enhance binding affinity to protein receptors. svedbergopen.com Furthermore, nitropyridine derivatives have been shown to interact with various biological targets. For instance, nitrosyl iron complexes with 5-nitropyridinethiolate ligands have demonstrated inhibitory activity against enzymes like cGMP phosphodiesterase and sarcoplasmic reticulum Ca2+-ATPase. nih.gov
Enzyme Inhibition Potential and Specificity
Role of the Nitro Group in Modulating Biological Activity and Formation of Reactive Intermediates
The nitro group (NO2) is a critical functional group that can act as both a pharmacophore, contributing to therapeutic effects, and a toxicophore, responsible for adverse effects. nih.gov It is a key feature in many bioactive molecules, including antibiotics and antihypertensive agents. nih.gov
The biological activity of nitro compounds is often mediated through redox reactions within cells. nih.gov The nitro group can undergo metabolic reduction to form reactive intermediates, such as free radicals, Reactive Oxygen Species (ROS), and Reactive Nitrogen Species (RNS). svedbergopen.com This bio-reductive metabolism can lead to selective toxicity against pathogens or cancer cells. svedbergopen.com The presence of the nitro group in this compound makes it susceptible to such metabolic activation, which could be a primary mechanism for any observed biological activity. This dual nature necessitates a careful balance between achieving therapeutic efficacy and minimizing toxicity. svedbergopen.comresearchgate.net
Comparative Analysis with Structurally Related Bioactive Pyridine Derivatives
The biological potential of this compound can be contextualized by comparing it with other bioactive pyridine derivatives. The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous drugs. nih.gov
Elucidation of Antibacterial Activity Mechanisms
Without primary or secondary research sources, any attempt to generate content for these sections would be speculative and would not adhere to the required standards of scientific accuracy. Further research would be needed to be conducted on this compound to provide the data necessary to fulfill the requested article structure.
Advanced Applications in Contemporary Organic Synthesis and Materials Science
Utility as a Versatile Intermediate in Multi-Step Organic Synthesis
The dual functionality of 1-(3-nitropyridin-2-yl)ethanone renders it a highly adaptable intermediate for elaborate synthetic pathways. The reactivity of both the acetyl and nitro moieties can be selectively harnessed to introduce a wide range of chemical modifications.
The acetyl group, consisting of a carbonyl and a methyl group, serves as a handle for numerous classical organic transformations. The α-protons of the methyl group are acidic and can be removed to form an enolate, which can then participate in various carbon-carbon bond-forming reactions, including aldol (B89426) condensations and alkylations. Furthermore, the carbonyl group itself can undergo nucleophilic attack to form alcohols or can be a site for condensation reactions with amines or hydrazines to form imines and hydrazones, respectively. It can also be reduced to an ethyl group or oxidized under specific conditions.
Simultaneously, the nitro group is a powerful electron-withdrawing group that influences the reactivity of the pyridine (B92270) ring. More importantly, it can be readily reduced to an amino group (NH2) using various reducing agents, such as catalytic hydrogenation or metals in acidic media. This transformation from a nitro to an amino group fundamentally alters the electronic properties of the molecule and introduces a key nucleophilic site, paving the way for the construction of amides, sulfonamides, and other nitrogen-containing structures. The strategic reduction of the nitro group is a common step in many multi-step syntheses. nih.gov
The interplay between these two functional groups allows for a programmed sequence of reactions, making this compound a valuable scaffold in the synthesis of complex target molecules.
Table 1: Potential Transformations of this compound
| Functional Group | Reaction Type | Reagent Example(s) | Resulting Functional Group |
| Acetyl Group (Ketone) | Reduction | NaBH₄ | Secondary Alcohol |
| Acetyl Group (α-Methyl) | Halogenation | Br₂ | α-Bromo Ketone |
| Acetyl Group (α-Methyl) | Condensation | Aldehydes, Ketones | α,β-Unsaturated Ketone |
| Nitro Group | Reduction | H₂, Pd/C | Amine |
| Nitro Group | Nucleophilic Substitution | Thiols | Thioether nih.gov |
Building Block for the Construction of Complex Heterocyclic Systems
Heterocyclic compounds are cornerstones of medicinal chemistry and materials science. nih.gov this compound is an excellent starting material for synthesizing fused heterocyclic systems, particularly those based on the pyridine core. The construction of these systems often relies on intramolecular cyclization reactions following the modification of the initial functional groups.
A prominent application is in the synthesis of imidazo[1,2-a]pyridines, a class of compounds with significant pharmacological activity. nih.govnih.gov While the classical synthesis involves reacting a 2-aminopyridine (B139424) with an α-haloketone, this compound can be envisioned as a key component in related synthetic strategies. organic-chemistry.org For instance, reduction of its nitro group would yield 1-(3-aminopyridin-2-yl)ethanone (B80972). This intermediate, possessing both a ketone and an adjacent amino group, is primed for intramolecular cyclization reactions, potentially leading to the formation of fused dihydropyrazine (B8608421) rings or other related bicyclic systems after dehydration.
Furthermore, the acetyl group can be first converted into a more reactive species. For example, α-bromination would yield 2-bromo-1-(3-nitropyridin-2-yl)ethanone. This intermediate could then react with various binucleophiles to construct different heterocyclic rings fused to the pyridine core. The reactivity of the nitro-substituted pyridine ring facilitates such cyclization processes. nih.gov
Table 2: Examples of Heterocyclic Systems Derivable from this compound
| Intermediate | Reaction Type | Resulting Heterocycle Core |
| 1-(3-Aminopyridin-2-yl)ethanone | Intramolecular Cyclization/Condensation | Pyrido[1,2-a]pyrazines, Pyrrolopyridines |
| 2-Bromo-1-(3-nitropyridin-2-yl)ethanone | Reaction with Amines/Hydrazines | Imidazo[1,2-a]pyridines (intermolecular), Pyridotriazines |
| This compound | Multi-component reaction | Substituted Pyridines |
Precursors for Novel Functional Materials with Tunable Properties
The field of materials science continuously seeks novel organic molecules that can serve as precursors to materials with specific electronic, optical, or thermal properties. Nitropyridine derivatives have been identified as promising candidates for creating efficient organic optical materials. nih.gov
A significant application lies in the development of phosphorescent materials for Organic Light-Emitting Diodes (OLEDs). Platinum(II) complexes featuring imidazopyridine-based ligands have demonstrated excellent photophysical properties, such as strong phosphorescence, making them suitable for use in OLEDs. acs.org The synthesis of these crucial imidazopyridine ligands can begin from nitropyridine precursors like 2-chloro-3-nitropyridine (B167233). acs.org By extension, this compound serves as a valuable precursor for a ligand scaffold that can be incorporated into such metal complexes.
The "tunable" nature of these materials arises from the ability to modify the chemical structure of the ligand precursor. By introducing different substituents onto the pyridine ring or by modifying the acetyl group of this compound before its conversion into the final ligand, chemists can systematically alter the electronic properties of the resulting metal complex. These modifications can shift the emission wavelength (color) and improve the quantum yield (brightness) of the final OLED device.
Table 3: Tuning Material Properties via Precursor Modification
| Modification on Precursor | Property Affected in Final Material | Example of Effect |
| Adding electron-donating groups | Emission Wavelength | Red-shift (longer wavelength) |
| Adding electron-withdrawing groups | Emission Wavelength | Blue-shift (shorter wavelength) |
| Increasing steric bulk | Quantum Yield / Stability | Suppress non-radiative decay, enhance efficiency acs.org |
| Extending π-conjugation | Electronic Properties | Lowering HOMO-LUMO gap |
Potential as Ligands in Coordination Chemistry and Catalytic Applications
The structure of this compound is inherently suited for acting as a ligand in coordination chemistry. nsu.ru It possesses two potential coordination sites: the nitrogen atom of the pyridine ring and the oxygen atom of the acetyl group. This arrangement allows it to function as a bidentate chelating ligand, forming a stable five-membered ring with a central metal ion. The formation of such chelate rings enhances the stability of the resulting metal complex compared to coordination with monodentate ligands.
The electronic properties of the ligand, and consequently the resulting complex, are heavily influenced by the electron-withdrawing nitro group. This feature can be exploited to modulate the Lewis acidity and redox potential of the coordinated metal center. Coordination compounds derived from nitropyridine-containing ligands have been synthesized with a variety of transition metals, including ruthenium, copper, and zinc. nih.gov
These metal complexes have potential applications in catalysis. For example, ruthenium complexes are well-known for their catalytic activity in a wide range of organic transformations. nih.gov By designing specific coordination spheres around a metal center using ligands derived from this compound, it may be possible to develop novel catalysts for reactions such as hydrogenations, oxidations, or carbon-carbon bond-forming reactions. The ligand's structure can be tailored to create a specific steric and electronic environment around the metal, influencing the catalyst's activity and selectivity.
Table 4: Potential Metal Complexes and Their Applications
| Metal Ion | Potential Coordination Mode | Potential Application Area |
| Ruthenium(II/III) | Bidentate (N, O-chelation) | Homogeneous Catalysis, Anticancer Agents nih.gov |
| Copper(I/II) | Bidentate (N, O-chelation) | Catalysis, Antimicrobial Agents |
| Platinum(II) | Bidentate (N, O-chelation) | Phosphorescent Materials, Anticancer Agents acs.org |
| Zinc(II) | Bidentate (N, O-chelation) | Fluorescent Sensors, Urease Inhibition nih.gov |
| Iron(II/III) | Bidentate (N, O-chelation) | Magnetic Materials, Catalysis researchgate.net |
Future Research Directions and Emerging Paradigms
Development of Sustainable and Greener Synthetic Methodologies
The imperative for environmentally conscious chemical synthesis is a driving force in modern chemistry. Future research on 1-(3-Nitropyridin-2-YL)ethanone should prioritize the development of sustainable and greener synthetic methodologies. This involves moving away from traditional, often hazardous, reagents and solvents towards more eco-friendly alternatives.
Key areas of focus include:
Catalytic Approaches: Investigating novel catalytic systems, such as those based on earth-abundant metals or organocatalysts, to replace stoichiometric reagents. This can lead to higher atom economy and reduced waste generation.
Green Solvents: Exploring the use of greener solvents like water, supercritical fluids, or bio-based solvents to minimize the environmental impact of the synthesis process. unibo.it
Flow Chemistry: Implementing continuous flow reactors for the synthesis of this compound and its derivatives. Flow chemistry offers improved safety, scalability, and process control compared to batch processes.
Energy Efficiency: Developing synthetic routes that operate at lower temperatures and pressures, thereby reducing energy consumption. Microwave-assisted and sonochemical methods are promising avenues to explore.
An eco-friendly synthesis of related β-nitro ketones has been demonstrated using solid-supported nitrite, acetic acid, and cyclopentyl methyl ether, showcasing a move towards more sustainable procedures. rsc.org These principles can be adapted and optimized for the synthesis of this compound.
Exploration of Unexplored Reaction Pathways and Reactivity Patterns
The reactivity of the this compound scaffold is far from fully explored. The presence of the nitro group and the acetyl group on the pyridine (B92270) ring offers a rich landscape for chemical transformations. Future research should delve into uncharted reaction pathways to unlock the full synthetic potential of this molecule.
Potential areas for investigation include:
Cycloaddition Reactions: Investigating the participation of the nitropyridine core in various cycloaddition reactions, such as [3+2] cycloadditions with azomethine ylides, to construct novel condensed heterocyclic systems. mdpi.comnih.gov The regioselectivity and stereoselectivity of these reactions are of particular interest. researchgate.netresearchgate.net
Cross-Coupling Reactions: Utilizing the pyridine ring as a platform for various cross-coupling reactions to introduce diverse substituents and build molecular complexity. This could involve Suzuki, Heck, or Sonogashira couplings.
Reactions of the Acetyl Group: Exploring a wider range of transformations of the acetyl group beyond simple condensations, such as enantioselective reductions, additions, and alpha-functionalizations.
Nucleophilic Aromatic Substitution: Further investigating the nucleophilic aromatic substitution (SNAr) reactions, where the nitro group can be displaced by various nucleophiles, leading to a diverse array of functionalized pyridines. nih.govmdpi.com
A study on the reaction of 2-chloro-5-R-3-nitropyridines with various nucleophiles demonstrated the facile replacement of the chlorine atom, highlighting the potential for diverse functionalization. mdpi.com Similarly, the reaction of 2-methyl- and 2-styryl-3-nitropyridines with thiolate anions proceeded via SNAr with the substitution of the nitro group. mdpi.com
Integration of Advanced Computational Modeling for Rational Design and Prediction
Computational chemistry offers powerful tools to accelerate the discovery and optimization process. Integrating advanced computational modeling can provide valuable insights into the properties and reactivity of this compound and guide the rational design of new derivatives.
Key applications of computational modeling include:
Predicting Reactivity and Reaction Mechanisms: Using density functional theory (DFT) and other quantum chemical methods to predict the most likely sites of reaction, elucidate reaction mechanisms, and understand the factors governing regioselectivity and stereoselectivity. researchgate.net
Virtual Screening and Ligand Design: Employing molecular docking and virtual screening techniques to predict the binding of this compound derivatives to various biological targets. This can help in prioritizing compounds for synthesis and biological evaluation. f1000research.com
Predicting Physicochemical Properties: Using quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives.
Computational inference is a key approach in target identification, complementing direct biochemical and genetic methods. nih.govbroadinstitute.org
Expanding Biological Target Identification and Validation through High-Throughput Screening
Identifying the biological targets of this compound and its derivatives is crucial for understanding their mechanism of action and potential therapeutic applications. High-throughput screening (HTS) is a powerful technology for rapidly screening large libraries of compounds against a multitude of biological targets. iu.eduscienceintheclassroom.org
Future research should focus on:
Phenotypic Screening: Utilizing cell-based phenotypic screens to identify compounds that elicit a desired biological response, followed by target deconvolution to identify the molecular targets responsible for the observed phenotype. drughunter.com
Target-Based Screening: Screening libraries of this compound derivatives against specific enzyme families, receptors, or ion channels known to be involved in disease pathogenesis.
Multiplexed HTS: Developing and employing multiplexed HTS assays to simultaneously screen against multiple targets, thereby increasing the efficiency of the screening process. nih.gov
Development of Novel Screening Assays: Miniaturized HTS assays for processes like nitrification inhibition have been developed, demonstrating the potential for creating specialized screens for agrochemical applications. biorxiv.org
HTS platforms can handle large compound collections, often in the range of 220,000 compounds, and utilize advanced instrumentation for rapid and sensitive measurements. iu.edu The data generated from these screens can reveal potential hits for further optimization. nih.gov
Translational Research for Potential Pharmaceutical or Agrochemical Leads
The ultimate goal of this research is to translate promising findings into tangible benefits for human health or agriculture. Translational research bridges the gap between basic scientific discoveries and their practical applications. dndi.org
For this compound, this entails:
Lead Optimization: Systematically modifying the structure of hit compounds identified from HTS to improve their potency, selectivity, and pharmacokinetic properties.
Preclinical Development: Conducting in-depth preclinical studies on optimized lead compounds, including in vivo efficacy studies in relevant animal models of disease and safety pharmacology assessments.
Agrochemical Evaluation: Assessing the potential of lead compounds as herbicides, insecticides, or fungicides through rigorous testing on target pests and crops. Nitropyridine derivatives have shown promise as herbicides. nih.gov
Intellectual Property: Securing intellectual property rights for novel compounds and their applications to facilitate commercial development.
The journey from a promising compound to a marketable product is long and complex, but by focusing on these key research directions, the scientific community can unlock the full potential of this compound and its derivatives.
Q & A
Q. What are the recommended synthetic routes for 1-(3-nitropyridin-2-yl)ethanone, and how can reaction conditions be optimized?
A common approach involves nitration of pyridine derivatives followed by acylation. For example, Friedel-Crafts acylation using a Lewis acid catalyst (e.g., AlCl₃) can introduce the ethanone group to the pyridine ring. Reaction optimization may include controlling nitration regioselectivity by adjusting temperature (0–5°C for exothermic nitration) and stoichiometric ratios of nitric acid to precursor . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the nitro-substituted product.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- NMR : The nitro group’s electron-withdrawing effect deshields adjacent protons, producing distinct aromatic signals. For example, in 1-(2-hydroxy-3-nitrophenyl)ethanone, the nitro-substituted proton appears at δ 7.05 (t, J = 8.0 Hz) .
- IR : A strong absorption band near 1520–1560 cm⁻¹ confirms the nitro group (N–O asymmetric stretching). The carbonyl (C=O) stretch appears at ~1700 cm⁻¹ .
- MS : Electron ionization typically generates a molecular ion peak ([M⁺]) at m/z 180 (C₇H₆N₂O₃), with fragmentation patterns reflecting loss of NO₂ (46 amu) or CO (28 amu) .
Q. What safety protocols are essential when handling nitro-substituted ethanones like this compound?
While specific toxicological data for this compound may be limited, general precautions include:
- Using fume hoods to avoid inhalation of vapors (P261) .
- Wearing nitrile gloves and goggles to prevent skin/eye contact (P262) .
- Storing away from reducing agents due to potential exothermic decomposition of nitro groups.
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties and regioselectivity in nitropyridine derivatives?
Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy in calculating frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution. For example, Becke’s 1993 study demonstrated an average absolute deviation of 2.4 kcal/mol in thermochemical properties using gradient-corrected functionals . Applications include modeling nitro group effects on pyridine’s aromaticity and predicting electrophilic substitution sites.
Q. What strategies resolve contradictions in experimental vs. computational reaction mechanism data for nitro-substituted ethanones?
- Isomer differentiation : Compare experimental NMR data with DFT-predicted chemical shifts. For example, 1-(2',3'-dihydroxyphenyl)ethanone shows split aromatic proton signals (δ 6.60–7.05), whereas symmetric isomers (e.g., 1-(2',6'-dihydroxyphenyl)ethanone) exhibit overlapping peaks .
- Kinetic vs. thermodynamic control : Monitor reaction intermediates via LC-MS to identify whether products arise from kinetic (low-temperature) or thermodynamic (high-temperature) pathways .
Q. What challenges arise in optimizing catalytic systems for synthesizing nitroaromatic ethanones?
- Catalyst deactivation : Lewis acids (e.g., AlCl₃) may coordinate with nitro groups, reducing activity. Alternative catalysts like FeCl₃ or ionic liquids can improve stability .
- Byproduct formation : Nitration side products (e.g., di-nitrated isomers) require careful pH control (H₂SO₄/HNO₃ mixtures) and quenching protocols .
Methodological Guidance
- Synthetic Design : Prioritize regioselective nitration using directing groups (e.g., methoxy or acetyl) to control substitution patterns .
- Analytical Validation : Cross-validate spectroscopic data with computational models (e.g., Gaussian NMR chemical shift calculations) to confirm structural assignments .
- Safety Compliance : Conduct small-scale thermal stability tests (DSC/TGA) to assess decomposition risks of nitro intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
